4-Bromo-7-nitrobenzo[d]thiazole
Overview
Description
4-Bromo-7-nitrobenzo[d]thiazole is an organic compound with the chemical formula C7H3BrN2O2S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-nitrobenzo[d]thiazole typically involves the bromination and nitration of benzo[d]thiazole derivatives. One common method includes the bromination of 7-nitrobenzo[d]thiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-nitrobenzo[d]thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 4-amino-7-nitrobenzo[d]thiazole.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
4-Bromo-7-nitrobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and fluorescent materials for optoelectronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-7-nitrobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can facilitate binding to target proteins through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-nitrobenzothiazole
- 7-Nitrobenzothiazole
- 4-Bromobenzothiazole
- Benzothiazole
Comparison
4-Bromo-7-nitrobenzo[d]thiazole is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and biological activity. Compared to 7-nitrobenzothiazole, the bromine atom in this compound allows for additional substitution reactions, making it a versatile intermediate in organic synthesis. Similarly, the nitro group enhances its potential as a pharmacophore in medicinal chemistry compared to 4-bromobenzothiazole .
Properties
IUPAC Name |
4-bromo-7-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-4-1-2-5(10(11)12)7-6(4)9-3-13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXOZVXEZYLBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])SC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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